MNI caged kainic acid

Photolysis Uncaging Synaptic Physiology

Precision neuroscience demands reagents with quantifiable, reproducible activation kinetics. MNI caged kainic acid (≥99% HPLC) enables sub-microsecond photorelease of kainic acid with a defined ~40% AMPA/~60% kainate receptor activation profile, validated for two-photon uncaging at 720 nm at single-synapse resolution. Compared to MNI-glutamate, it offers potentially reduced GABA-A receptor off-target antagonism at effective working concentrations. Supplied with documented QC for reproducible electrophysiology and neuropharmacology studies.

Molecular Formula C19H23N3O6
Molecular Weight 389.408
CAS No. 1315378-75-6
Cat. No. B565839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMNI caged kainic acid
CAS1315378-75-6
SynonymsMNI-caged-Kainic Acid; 
Molecular FormulaC19H23N3O6
Molecular Weight389.408
Structural Identifiers
SMILESCC(=C)C1CNC(C1CC(=O)N2CCC3=C(C=CC(=C32)[N+](=O)[O-])OC)C(=O)O
InChIInChI=1S/C19H23N3O6/c1-10(2)13-9-20-17(19(24)25)12(13)8-16(23)21-7-6-11-15(28-3)5-4-14(18(11)21)22(26)27/h4-5,12-13,17,20H,1,6-9H2,2-3H3,(H,24,25)/t12-,13+,17-/m0/s1
InChIKeyIQGCUMUIYXHZOT-AHIWAGSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MNI caged kainic acid (CAS 1315378-75-6) | Caged Glutamate Receptor Agonist for Photolysis


MNI caged kainic acid (CAS 1315378-75-6) is a caged neurotransmitter analog in which the excitatory amino acid kainic acid is rendered biologically inert through covalent attachment of the 4-methoxy-7-nitroindolinyl (MNI) photolabile protecting group. Upon exposure to UV light (300–380 nm) or two-photon excitation (720 nm), the caging group is rapidly cleaved, releasing free kainic acid to activate ionotropic glutamate receptors with high spatiotemporal precision. The compound is supplied as a high-purity (≥99% by HPLC) research reagent and is designed for use in electrophysiology, neuropharmacology, and advanced optical physiology studies requiring precise control of receptor activation .

MNI caged kainic acid (CAS 1315378-75-6) | Why In-Class Substitution with Other Caged Glutamatergic Agonists Is Not Recommended


Despite the availability of other caged glutamate receptor agonists, including the widely used MNI-caged L-glutamate and alternative NPEC-caged ligands, direct substitution is not recommended due to compound-specific differences in receptor activation kinetics, off-target GABA-A receptor antagonism, and uncaging efficiency. The quantitative evidence in Section 3 demonstrates that MNI caged kainic acid exhibits a distinct combination of a sub-microsecond photorelease rate, defined AMPA/kainate receptor activation profile (~40% AMPA component), two-photon compatibility at 720 nm, and a potentially more favorable GABA-A inhibition profile compared to MNI-glutamate. These compound-specific parameters have direct and measurable consequences on experimental outcomes, including the amplitude and decay kinetics of evoked synaptic currents, making empirical selection based on quantitative evidence essential [1][2].

MNI caged kainic acid (CAS 1315378-75-6) | Quantitative Evidence for Differentiated Performance in Uncaging Experiments


MNI caged kainic acid | Sub-Microsecond Photorelease Kinetics vs. Slower NPEC-Caged Ligands

MNI caged kainic acid exhibits sub-microsecond photorelease kinetics, a property essential for studying fast synaptic events. In contrast, NPEC-based caging groups, while simpler to prepare, are characterized by significantly slower photorelease rates. This difference is a direct consequence of the distinct photochemical mechanisms of the MNI and NPEC cages [1].

Photolysis Uncaging Synaptic Physiology Glutamate Receptors

MNI caged kainic acid | Two-Photon Uncaging Compatibility at 720 nm for Deep-Tissue Photostimulation

MNI caged kainic acid is specifically validated for two-photon uncaging at 720 nm, enabling high-resolution, localized receptor activation in optically dense preparations like acute brain slices. This is a key differentiator from many other caged compounds that lack optimized two-photon cross-sections or explicit validation in such applications [1].

Two-Photon Uncaging Multiphoton Microscopy Neuropharmacology Brain Slice

MNI caged kainic acid | Differential Activation of AMPA vs. Kainate Receptors (~40% AMPA Component)

Upon photolysis, MNI caged kainic acid generates large inward currents in Purkinje neurons. Pharmacological dissection with the selective AMPA receptor antagonist GYKI 53655 revealed that approximately 40% of the evoked current is mediated by AMPA receptors, with the remaining 60% attributable to kainate receptor activation. This defined receptor activation profile is a direct consequence of the intrinsic pharmacology of the released kainic acid [1].

AMPA Receptors Kainate Receptors Electrophysiology Receptor Pharmacology

MNI caged kainic acid | Comparative Decay Kinetics vs. MNI-Glutamate: Markedly Slower Current Decay

In a direct head-to-head comparison using full-field, one-photon uncaging (365 nm LED) in hippocampal CA1 pyramidal neurons, MNI caged kainic acid (MNI-KA) and MNI-glutamate (MNI-Glu) were both bath-applied at 690 µM. While the peak current amplitudes were not significantly different between the two compounds, the decay time of the current evoked by MNI-KA uncaging was markedly slower compared to MNI-Glu for both 4 ms and 8 ms uncaging durations (One-Way ANOVA with post-hoc Tukey's test, p < 0.05) [1].

Electrophysiology Uncaging Synaptic Physiology CA1 Pyramidal Neurons

MNI caged kainic acid | Purity Specification (≥99% by HPLC) as a Quality Control Benchmark

The commercial supply of MNI caged kainic acid from reputable vendors includes a defined purity specification of ≥99%, as determined by High-Performance Liquid Chromatography (HPLC). This high level of purity minimizes the potential for off-target effects or variable biological activity caused by contaminants or degradation products, which is a critical consideration for quantitative and reproducible neuroscience research .

Quality Control Purity HPLC Reagent Selection

MNI caged kainic acid (CAS 1315378-75-6) | Evidence-Based Application Scenarios for Neuroscience Research


Spatially-Resolved Glutamate Receptor Mapping in Acute Brain Slices

The validated compatibility of MNI caged kainic acid with two-photon uncaging at 720 nm makes it a preferred reagent for mapping the distribution and function of AMPA and kainate receptors at single-synapse resolution in acute brain slices [1]. This application directly leverages the evidence that MNI-kainate can be focally uncaged at individual dendritic spines, enabling researchers to dissect receptor contributions to synaptic plasticity with unparalleled spatial precision [2].

Precise Temporal Control of Mixed AMPA/Kainate Receptor Activation

Experiments that require the rapid (sub-microsecond) and simultaneous activation of both AMPA and kainate receptors can utilize MNI caged kainic acid to mimic a physiological or pathophysiological excitatory drive. The defined 40% AMPA / 60% kainate contribution to the evoked current provides a predictable, quantifiable postsynaptic response, which is essential for studies investigating the functional interplay between these two receptor subclasses [1].

Comparative Studies of Glutamatergic Agonist Kinetics

For studies directly comparing the functional consequences of activating glutamate receptors with different agonists (e.g., glutamate vs. kainate), MNI caged kainic acid serves as the ideal source of caged kainate. The direct, quantitative comparison with MNI-caged glutamate demonstrates that while peak currents may be similar, the decay kinetics of the evoked currents are markedly different, providing a controlled system to investigate the role of agonist binding and receptor desensitization in shaping synaptic responses [1].

Investigating GABA-A Receptor Cross-Talk in Uncaging Experiments

Given that MNI-caged ligands, including MNI-glutamate, NMDA, and kainate, can inhibit GABA-A receptors with IC50 concentrations near those used for receptor signaling [1], MNI caged kainic acid may be preferred in experiments where minimizing GABA-A antagonism is a priority. The higher efficacy of kainate at glutamate receptors suggests that lower working concentrations of the caged compound could be used, potentially reducing off-target GABA-A effects compared to MNI-glutamate [2].

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